7-Aminoquinoline-2-carboxylic acid

概要

説明

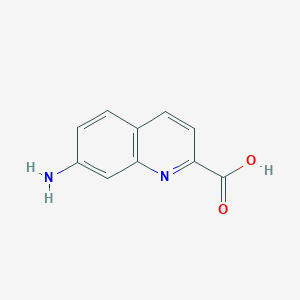

7-Aminoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amino group at the 7th position and a carboxylic acid group at the 2nd position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-aminoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact.

化学反応の分析

Types of Reactions: 7-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Drug Development

7-Aminoquinoline-2-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating autoimmune diseases and cancers. For instance, the compound has been identified as a crucial scaffold for designing aminoacyl indazole immunomodulators, which can inhibit blood coagulation factor FXIIa, thereby providing therapeutic effects against thrombus formation and autoimmune disorders .

1.2 Anticancer Activity

Research indicates that 7-aminoquinoline derivatives can act as selective inhibitors of Fibroblast Activation Protein (FAP), a target for cancer diagnosis and treatment. These inhibitors have shown promise in overcoming tumor resistance, highlighting the compound's importance in oncological drug design .

Bioimaging Applications

2.1 Fluorescent Probes

Recent studies have demonstrated that 7-aminoquinoline derivatives exhibit strong intramolecular charge-transfer (ICT) fluorescence, making them suitable candidates for bioimaging applications. Specifically, certain derivatives have been successfully used for live-cell imaging, targeting the Golgi apparatus in various cell lines (e.g., HeLa and U2OS cells) . This capability allows researchers to visualize cellular processes in real-time, enhancing our understanding of cellular dynamics.

2.2 Imaging Techniques

The fluorescent properties of these compounds enable their use in advanced imaging techniques such as one-photon and two-photon fluorescence microscopy. The introduction of electron-withdrawing groups like trifluoromethyl enhances their optical properties, leading to better brightness and photostability during imaging experiments .

Synthetic Applications

3.1 Synthesis of Quinoline Derivatives

The compound is pivotal in the synthesis of various quinoline derivatives through catalytic methods or condensation reactions. For example, a catalyst-free method has been developed to synthesize 2,4-disubstituted 7-aminoquinolines with high selectivity and yield . This method not only simplifies the synthetic route but also avoids the use of strong acids or metals, making it more environmentally friendly.

3.2 Case Study: Synthesis Methodology

A notable case study involves the synthesis of this compound via a series of reactions starting from readily available precursors. The methodology emphasizes high yields and straightforward procedures, which are critical for large-scale production in pharmaceutical contexts .

作用機序

The mechanism of action of 7-aminoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, quinoline derivatives are known to inhibit heme polymerase activity in malaria parasites, leading to the accumulation of toxic heme and the death of the parasite. The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Quinoline: The parent compound with a similar ring structure but without the amino and carboxylic acid groups.

8-Aminoquinoline: Similar structure with the amino group at the 8th position.

2-Aminoquinoline: Similar structure with the amino group at the 2nd position.

Uniqueness: 7-Aminoquinoline-2-carboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

生物活性

7-Aminoquinoline-2-carboxylic acid is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This compound belongs to the quinoline family, which has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group at the 7-position and a carboxylic acid at the 2-position of the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 180.17 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 4.5 |

Target Pathways

The primary biological activities of this compound include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens by targeting their virulence machinery. It disrupts essential biochemical pathways, including the inhibition of pyruvate and α-ketoglutarate oxidation in microorganisms.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Anticancer Properties : Research has shown that derivatives of this compound possess selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The following table summarizes its activity compared to established antibiotics:

| Microorganism | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Ciprofloxacin | 20 |

| S. aureus | 18 | Vancomycin | 22 |

| P. aeruginosa | 12 | Gentamicin | 17 |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound derivatives:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| HCT-116 | 30 | |

| HeLa | 28 |

Case Studies

- Antiviral Activity Against SARS-CoV-2 : A study highlighted that derivatives of quinoline compounds, including those similar to this compound, exhibited potent antiviral activity against SARS-CoV-2 with EC₅₀ values as low as 1.5 µM, indicating potential for therapeutic application during viral outbreaks .

- Inflammation Modulation in Macrophages : Research on macrophage models demonstrated that quinoline derivatives could significantly reduce inflammation induced by lipopolysaccharides (LPS), showcasing their potential as anti-inflammatory agents .

- Antitumor Activity in Various Cancer Cell Lines : A comparative study found that several quinoline derivatives displayed selective cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

特性

IUPAC Name |

7-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMARFHABQOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626747 | |

| Record name | 7-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106139-28-0 | |

| Record name | 7-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。